

# A-80987 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | A-80987  |           |
| Cat. No.:            | B1664265 | Get Quote |

# A-80987: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **A-80987**, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This guide covers its chemical properties, supplier information, mechanism of action, and relevant experimental data and protocols.

# **Chemical Identity and Supplier Information**

**A-80987** is chemically identified by the CAS number 144141-97-9.[1][2] This compound can be sourced from suppliers of research chemicals, such as MedChemExpress.[1][3]

| Property   | Value          | Reference |
|------------|----------------|-----------|
| CAS Number | 144141-97-9    | [1][2]    |
| Supplier   | MedChemExpress | [1][3]    |

### Mechanism of Action: Inhibition of HIV-1 Protease

**A-80987** functions as an inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. [1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is essential for the assembly of new, infectious virions. By binding to the active site of the protease, **A-80987** blocks this cleavage, leading to the production of immature, non-infectious viral particles.



# Signaling Pathway of HIV-1 Protease Action and Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of inhibition by **A-80987**.



Click to download full resolution via product page

HIV-1 Protease Signaling Pathway and Inhibition by A-80987.

# **Quantitative Data**

While specific IC50, EC50, and cytotoxicity values for **A-80987** are not readily available in the public domain, the compound has been characterized as a potent inhibitor of HIV-1 protease. Further experimental evaluation is required to determine these specific quantitative metrics.

# **Experimental Protocols**

The following protocols provide a general framework for evaluating the activity of HIV-1 protease inhibitors like **A-80987**. These should be adapted based on specific experimental needs and available resources.

### Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.



#### Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate
- Assay Buffer
- A-80987 (or other test inhibitors)
- 96-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Prepare a stock solution of **A-80987** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the A-80987 stock solution in Assay Buffer.
- In a 96-well plate, add the diluted A-80987 solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the HIV-1 Protease solution to all wells except the negative control.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.
- Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths for the substrate.
- Monitor the fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of A-80987 relative to the positive control.



• Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### **Antiviral Activity Assay in Cell Culture**

This assay determines the effectiveness of **A-80987** in inhibiting HIV-1 replication in a cell-based model.

#### Materials:

- HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
- HIV-1 viral stock
- Cell culture medium
- A-80987
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
- 96-well cell culture plates

#### Procedure:

- Seed the HIV-1 susceptible cells in a 96-well plate.
- Prepare serial dilutions of A-80987 in cell culture medium.
- Add the diluted A-80987 to the cells.
- Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected control wells.
- Incubate the plate at 37°C in a CO2 incubator for a period appropriate for viral replication (typically 3-7 days).
- After the incubation period, collect the cell culture supernatant.



- Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
- Calculate the percentage of inhibition of viral replication for each concentration of A-80987 compared to the untreated infected control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cytotoxicity Assay**

This assay assesses the toxicity of A-80987 to the host cells used in the antiviral assay.

#### Materials:

- The same cell line used in the antiviral assay
- Cell culture medium
- A-80987
- Reagent for measuring cell viability (e.g., MTT, XTT, or a commercial cytotoxicity kit)
- 96-well cell culture plates
- Plate reader

#### Procedure:

- Seed the cells in a 96-well plate.
- Prepare serial dilutions of A-80987 in cell culture medium.
- Add the diluted A-80987 to the cells. Include untreated control wells.
- Incubate the plate for the same duration as the antiviral assay.
- At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate as required by the assay.
- Measure the absorbance or fluorescence in a plate reader.
- Calculate the percentage of cell viability for each concentration of A-80987 relative to the untreated control.
- Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

### **Experimental Workflow**

The following diagram outlines the logical flow of experiments for characterizing an HIV-1 protease inhibitor.





Click to download full resolution via product page

Logical workflow for the experimental evaluation of A-80987.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A-80987 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664265#a-80987-cas-number-and-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com